[5-bromo-2-(1H-tetrazol-1-yl)phenyl][4-(3-chlorophenyl)piperazin-1-yl]methanone
Description
Systematic Nomenclature and CAS Registry Information
The systematic IUPAC name of this compound is derived from its methanone backbone, which connects two distinct aromatic systems:
- Left substituent : 4-(3-chlorophenyl)piperazin-1-yl group, where the piperazine ring is para-substituted with a 3-chlorophenyl moiety.
- Right substituent : 5-bromo-2-(1H-tetrazol-1-yl)phenyl group, featuring a bromine atom at the 5-position and a tetrazole ring at the 2-position of the benzene ring.
While the exact CAS Registry Number for this specific compound is not explicitly listed in the provided sources, structurally related analogs—such as (4-benzylpiperazin-1-yl)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone (CAS not specified) and [4-(3-chlorophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone (EVT-12294405)—suggest a naming convention centered on substituent positions and functional group prioritization.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₈H₁₆BrClN₆O , calculated as follows:
- Piperazine core : C₄H₈N₂.
- 3-Chlorophenyl group : C₆H₄Cl.
- 5-Bromo-2-(1H-tetrazol-1-yl)phenyl group : C₆H₃BrN₄.
- Methanone bridge : CO.
Summing these components yields a molecular weight of 443.3 g/mol , consistent with analogous piperazine-tetrazole hybrids such as [2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(3-methoxyphenyl)piperazin-1-yl]methanone (443.3 g/mol). The bromine and chlorine atoms contribute significantly to the molecular mass, accounting for 18.0% and 8.0% of the total weight, respectively.
Functional Group Composition and Substituent Effects
The compound features four critical functional groups:
- Piperazine ring : A six-membered diamine ring that enhances solubility in polar solvents and enables hydrogen bonding.
- Tetrazole moiety : A five-membered aromatic ring with four nitrogen atoms, known for its metabolic stability and ability to mimic carboxylate groups in biological systems.
- Halogen substituents :
- Methanone bridge : A carbonyl group that stabilizes the molecular conformation through resonance and dipole interactions.
The synergistic effects of these groups enhance the compound’s potential for receptor binding, as demonstrated in structurally related derivatives targeting neurological pathways.
Comparative Structural Analysis with Related Piperazine-Tetrazole Hybrids
To contextualize this compound’s uniqueness, Table 1 compares its features with those of analogous structures:
| Compound Name | Molecular Formula | Key Structural Differences | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | C₁₈H₁₆BrClN₆O | Bromine, chlorine, unsubstituted tetrazole | 443.3 |
| [4-(3-Chlorophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone | C₁₉H₁₉ClN₆O | Methyltetrazole, no bromine | 364.8 |
| [2-Bromo-5-(1H-tetrazol-1-yl)phenyl][4-(3-methoxyphenyl)piperazin-1-yl]methanone | C₁₉H₁₉BrN₆O₂ | Methoxy group, bromine | 443.3 |
| (4-Benzylpiperazin-1-yl)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone | C₁₉H₁₉BrN₆O | Benzyl group, bromine | 396.3 |
Key observations:
- Halogen vs. alkyl substitutions : Bromine and chlorine enhance electrophilicity compared to methyl or benzyl groups, potentially improving binding affinity in electron-deficient environments.
- Tetrazole substitution : The absence of a methyl group on the tetrazole ring (unlike in EVT-12294405) may increase metabolic stability by reducing oxidative degradation pathways.
Properties
Molecular Formula |
C18H16BrClN6O |
|---|---|
Molecular Weight |
447.7 g/mol |
IUPAC Name |
[5-bromo-2-(tetrazol-1-yl)phenyl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H16BrClN6O/c19-13-4-5-17(26-12-21-22-23-26)16(10-13)18(27)25-8-6-24(7-9-25)15-3-1-2-14(20)11-15/h1-5,10-12H,6-9H2 |
InChI Key |
FMGCACIESUTUAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-bromo-2-(1H-tetrazol-1-yl)phenyl][4-(3-chlorophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole ring, followed by the introduction of the bromine and piperazine groups. Common reagents used in these reactions include brominating agents, tetrazole precursors, and piperazine derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
[5-bromo-2-(1H-tetrazol-1-yl)phenyl][4-(3-chlorophenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [5-bromo-2-(1H-tetrazol-1-yl)phenyl][4-(3-chlorophenyl)piperazin-1-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular processes and signaling pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is utilized in the development of advanced materials. Its incorporation into polymers and coatings can enhance their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of [5-bromo-2-(1H-tetrazol-1-yl)phenyl][4-(3-chlorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Variations in the Piperazine Substituent
- 4-(3-Chlorophenyl)piperazin-1-ylmethanone (Y030-1351): This compound replaces the bromo-tetrazolylphenyl group with a 2-fluorophenyl moiety. The 2-fluorophenyl group may enhance metabolic stability but reduce steric bulk .
- (3-Chlorophenyl)[4-(2-Methoxyphenyl)piperazin-1-yl]methanone: Substitution with a 2-methoxyphenylpiperazine introduces electron-donating effects, lowering the compound’s reactivity. Its molar mass (330.81 g/mol) and logP (estimated >3.5) highlight how methoxy groups balance polarity and lipophilicity .
Modifications to the Aryl-Tetrazole Group
- (3-Chlorophenyl)(4-(4-(1-Methyl-1H-tetrazol-5-yl)phenyl)piperazin-1-yl)methanone (Compound 24): This analog features a methylated tetrazole and a para-bromophenyl group. Its melting point (202–203°C) is significantly higher than non-tetrazole derivatives, likely due to enhanced crystallinity from the tetrazole’s planar structure .
- Compounds 12–15 (): These derivatives replace the tetrazole with nitro or amino groups. For example, compound 12 (nitro-substituted) is a yellow amorphous solid (mp 185–187°C), while its reduced analog (compound 14) is a viscous oil, illustrating how electron-withdrawing groups stabilize crystalline forms .
Piperazine Core Modifications
- The thiophene ring introduces π-stacking capabilities absent in the target compound .
Biological Activity
The compound [5-bromo-2-(1H-tetrazol-1-yl)phenyl][4-(3-chlorophenyl)piperazin-1-yl]methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H16BrClN5O
- Molecular Weight : 404.7 g/mol
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the tetrazole ring and subsequent coupling reactions. The synthetic pathway often emphasizes high yields and purity, utilizing reagents that facilitate the formation of the desired functional groups.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell survival and apoptosis.
- Case Study : A study reported that the compound exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity compared to control groups .
Antimicrobial Properties
In addition to its anticancer effects, the compound has demonstrated antimicrobial activity against a range of pathogens. This includes both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .
Neuropharmacological Effects
The compound's structural similarity to known neuroactive substances suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may act as a serotonin receptor modulator.
Data Table: Summary of Biological Activities
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways that regulate cell cycle progression.
- Induction of Apoptosis : It could promote programmed cell death in malignant cells through intrinsic apoptotic pathways.
- Antimicrobial Action : The presence of halogens in its structure may enhance its ability to disrupt bacterial cell membranes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
